2-(2,3-Difluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Description
2-(2,3-Difluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA) boronate ester characterized by a dioxazaborocane core structure (a six-membered ring containing boron, oxygen, and nitrogen atoms) and a 2,3-difluorophenyl substituent. MIDA boronates are widely recognized for their stability, moisture tolerance, and utility in Suzuki-Miyaura cross-coupling reactions, enabling controlled release of boronic acids under mild basic conditions . The compound’s structure includes a methyl group at the 6-position and two ketone groups at the 4- and 8-positions, contributing to its conformational rigidity.
Properties
IUPAC Name |
2-(2,3-difluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BF2NO4/c1-15-5-9(16)18-12(19-10(17)6-15)7-3-2-4-8(13)11(7)14/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYJOVJUDRUPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BF2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the formation of the dioxazaborocane ring through a series of condensation reactions. One common method is the reaction of 2,3-difluorobenzaldehyde with a suitable amine and boronic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions are essential to ensure the consistency and quality of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or amines.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include boronic acids, borates, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(2,3-Difluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(2,3-Difluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves interactions with various molecular targets. The boron atom in the compound can form stable complexes with biomolecules, influencing their structure and function. The difluorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of MIDA Boronate Derivatives
Key Observations:
Electronic Effects: Electron-Withdrawing Groups (e.g., -F, -Cl, -NO₂): Fluorine and chlorine substituents enhance electrophilicity, improving reactivity in cross-couplings. The 4-fluorophenyl derivative (251.02 g/mol) is noted for high stability , while the nitro group in the 3-nitrophenyl analog (278.03 g/mol) may limit utility due to excessive electron withdrawal .
Steric and Structural Modifications :
Biological Activity
2-(2,3-Difluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound that has garnered attention for its potential biological activity. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and implications in medicinal chemistry.
Synthesis and Structural Characteristics
The compound is synthesized using methods that involve the formation of dioxazaborocane frameworks. The presence of fluorine substituents on the phenyl ring significantly influences its chemical reactivity and biological properties.
Structural Formula
The molecular formula for this compound is , with a molecular weight of approximately 285.12 g/mol. The structure features a dioxazaborocane core which is critical for its biological activity.
Research indicates that compounds with similar dioxazaborocane structures exhibit various biological activities including:
- Anticancer Activity : Some studies have shown that dioxazaborocanes can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antibacterial Properties : The presence of boron in the structure may enhance the compound's interaction with bacterial enzymes or membranes.
- Enzyme Inhibition : Compounds in this class often act as inhibitors for enzymes involved in metabolic pathways, which can be beneficial in targeting specific diseases.
Anticancer Studies
A study conducted on a series of dioxazaborocanes demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15.0 | Apoptosis |
| This compound | A549 (Lung) | 12.5 | Cell Cycle Arrest |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antibacterial Studies
In antibacterial assays against Gram-positive and Gram-negative bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings indicate moderate antibacterial activity which warrants further investigation into its potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
